molecular formula C13H19ClN4O2 B7987626 (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987626
M. Wt: 298.77 g/mol
InChI Key: VKLMAYKPFCBXGM-JTQLQIEISA-N
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Description

(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position and a 5-chloro-pyrimidin-2-ylamino substituent at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

tert-butyl (3S)-3-[(5-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLMAYKPFCBXGM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-2-Amine Precursor Synthesis

5-Chloro-pyrimidin-2-amine is typically synthesized via nucleophilic aromatic substitution (SNAr) . For example, 2,5-dichloropyrimidine reacts with ammonia under high-pressure conditions (80–100°C, 5–10 bar NH₃) to yield 5-chloro-pyrimidin-2-amine with >85% purity. Alternative routes employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂/XPhos), enabling milder conditions (room temperature, 12–24 hours).

Pyrrolidine Scaffold Preparation

The (S)-pyrrolidine-1-carboxylic acid tert-butyl ester is synthesized via asymmetric hydrogenation of a prochiral enamine precursor. For instance, (S)-tert-butyl pyrrolidine-1-carboxylate is obtained in >99% enantiomeric excess (ee) using Ru-BINAP catalysts under 50 psi H₂. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or triethylamine.

Stepwise Methodologies for Coupling Reactions

SNAr-Based Coupling

A direct coupling strategy involves reacting 5-chloro-pyrimidin-2-amine with (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester under SNAr conditions:

  • Reagents : NaH or K₂CO₃ as base, DMF or THF as solvent.

  • Conditions : 60–80°C, 12–24 hours.

  • Yield : 60–75%.

Table 1: SNAr Coupling Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF602465
K₂CO₃DMF801272
DBUDMSO701858

Palladium-Catalyzed Amination

For sterically hindered substrates, Buchwald-Hartwig amination proves superior:

  • Catalyst : Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).

  • Conditions : t-BuOH, 100°C, 24 hours.

  • Yield : 80–85%.

Table 2: Palladium Catalyst Screening

Catalyst SystemLigandSolventYield (%)
Pd(OAc)₂/XPhosXPhost-BuOH82
PdCl₂(AmPhos)AmPhosDMF68
Pd(dppf)Cl₂dppfToluene74

Stereochemical Control and Resolution

The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Two approaches dominate:

Chiral Pool Synthesis

Starting from (S)-pyrrolidine-3-amine, the Boc group is introduced via Boc₂O in dichloromethane (0°C to room temperature, 90% yield). Subsequent coupling with 5-chloro-pyrimidin-2-amine follows SNAr or palladium-catalyzed methods.

Kinetic Resolution

Racemic 3-aminopyrrolidine derivatives are resolved using chiral acylase enzymes (e.g., from Aspergillus oryzae), achieving >98% ee. The resolved (S)-amine is then Boc-protected and coupled.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature SNAr reactions (120°C, residence time 30 minutes), improving yield to 78% while reducing solvent use by 40%.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization achieves >99% purity.

  • Chromatography : Silica gel chromatography (hexane:EtOAc gradient) resolves diastereomers.

Table 3: Industrial Purification Metrics

MethodPurity (%)Throughput (kg/day)
Crystallization99.550
Simulated Moving Bed99.9100

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ reduces reaction time to 2 hours (yield: 70%).

Biocatalytic Approaches

Immobilized transaminases enable enantioselective amination at 30°C, achieving 92% ee without metal catalysts .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing pyrimidine and pyrrolidine moieties can exhibit anticancer activity. The specific structure of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may enhance its ability to interact with biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives, demonstrating that modifications at the pyrrolidine core could lead to improved potency against various cancer cell lines .

Neurological Research

The compound's structural features suggest potential applications in neurological disorders. Pyrrolidine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study : Research published in Neuropharmacology highlighted similar compounds that showed promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic transmission .

Synthetic Applications

The synthesis of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can serve as an intermediate for developing more complex molecules with desired pharmacological properties.

Synthesis Pathway Overview

StepReagents/ConditionsProduct
1Thiourea, Methylating agentPyrimidine derivative
2Reaction with aminesPyrrolidine derivative
3Carboxylic acid activationTarget compound

This synthetic pathway illustrates how this compound can be utilized to create derivatives with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Ring

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) on Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 5-Chloro-pyrimidin-2-ylamino C₁₄H₂₀ClN₅O₂ 337.80* Discontinued; potential enzyme inhibitor
(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidin-2-ylamino (no chloro) C₁₃H₂₀N₅O₂ 302.33* Available for inquiry; reduced electron-withdrawing effects
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester 4,6-Dimethyl-pyrimidin-2-yloxy C₁₅H₂₃N₃O₃ 293.36 Enhanced steric hindrance; oxy linker reduces H-bonding
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate 2-Chloroacetamido C₁₁H₂₀ClN₃O₃ 289.75 Reactive chloroacetamido group; possible alkylating agent
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo-3-(dimethoxymethyl)pyridine C₂₀H₂₈BrNO₅ 454.35 Pyridine core; bromo substituent for cross-coupling

* Estimated based on structural analogs and atomic composition.

Key Observations :

4,6-Dimethyl-pyrimidin-2-yloxy () introduces steric bulk, reducing accessibility for molecular interactions but increasing lipophilicity.

Linkage Type: Amino vs. Oxy Linkers: The amino group in the target compound enables hydrogen bonding, critical for target recognition in biological systems. In contrast, the oxy linker in reduces hydrogen-bonding capacity but improves metabolic stability.

Stereochemical Impact :

  • The (S)-configuration in all listed pyrrolidine derivatives ensures consistency in chiral recognition, which is vital for asymmetric synthesis or receptor binding .

Biological Activity

(S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19ClN4O
  • CAS Number : 1261235-30-6
  • Synonyms : (S)-tert-Butyl 3-(5-chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylate .

The compound exhibits biological activity primarily through its interaction with various biological targets, including:

  • Neuronal Nicotinic Receptors (NNRs) : It has been identified as a selective agonist for certain nicotinic receptor subtypes, which can influence neurotransmission and neuroprotection.
  • Antiviral Activity : The presence of the pyrimidine moiety suggests potential effectiveness against viral infections, as seen in related compounds that inhibit viral replication .

Biological Activity Overview

The biological activities of (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be categorized into several key areas:

1. Antiviral Activity

Research indicates that derivatives containing similar structures exhibit antiviral properties against various viruses. For instance, compounds with β-amino acid moieties have shown activity against:

  • Herpes Simplex Virus (HSV) : Certain derivatives demonstrated significant inhibitory effects on HSV replication .
  • Hepatitis A Virus (HAV) : Similar compounds have shown promising anti-HAV activity .

2. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Related compounds have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Compounds similar in structure have exhibited IC50 values indicating effective inhibition against various cancer cell lines such as MCF-7 and A549 .
CompoundCancer Cell LineIC50 Value (µM)
AMCF-7<10
BA5493.0

3. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is another area of interest. Compounds with similar structures have been reported to reduce inflammatory responses in vitro and in vivo models.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antiviral Activity : A study evaluated the antiviral effects of pyrrolidine derivatives against HSV and other viruses, concluding that certain structural modifications enhance antiviral efficacy .
  • Cancer Cell Inhibition : Research demonstrated that pyrrolidine-based compounds significantly inhibited the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing (S)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer: The synthesis typically involves coupling a tert-butyl-protected pyrrolidine scaffold with a functionalized pyrimidine derivative. Key steps include:
  • Boc protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Nucleophilic aromatic substitution (SNAr) : The 5-chloro-pyrimidine reacts with the primary amine of the pyrrolidine derivative under inert atmosphere, often with Pd catalysis (e.g., Pd(OAc)₂/XPhos) and Cs₂CO₃ as a base in tert-butanol at 40–100°C .
  • Chiral resolution : The (S)-enantiomer is isolated using chiral HPLC or enzymatic resolution, validated by optical rotation and 2D NMR (e.g., NOESY) .

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine be confirmed?

  • Methodological Answer:
  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to assess enantiomeric excess (>99% for pure (S)-form).
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to confirm absolute configuration .
  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) for unambiguous stereochemical assignment .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl, δ 8.2–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 155–160 ppm for carbonyl groups) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₂ClN₅O₂: 351.1365).
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the pyrimidine-pyrrolidine coupling?

  • Methodological Answer:
  • Catalyst screening : Pd(OAc)₂ with XPhos ligand in tert-butanol at 80°C minimizes side reactions (e.g., dehalogenation) versus PdCl₂(dppf), which may promote deborylation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) increase SNAr efficiency but may degrade Boc groups; tert-butanol balances reactivity and stability .
  • Temperature control : Reactions >100°C risk racemization; kinetic studies at 40–60°C preserve chirality .

Q. What strategies mitigate degradation of the tert-butyl ester under acidic/basic conditions?

  • Methodological Answer:
  • pH stabilization : Maintain reaction pH 6–8 using buffered conditions (e.g., phosphate buffer) to prevent Boc cleavage.
  • Low-temperature storage : Store at 0–6°C in anhydrous DMF or DCM to prevent hydrolysis .
  • Alternative protecting groups : Compare with Trityl or Fmoc groups for acid-sensitive intermediates .

Q. How can computational modeling predict the compound’s binding affinity in kinase inhibition assays?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina with PyMOL to simulate interactions with ATP-binding pockets (e.g., JAK2 kinase). Key residues: Lys882 (H-bond with pyrimidine), Val884 (hydrophobic interaction with tert-butyl) .
  • MD simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns trajectories, AMBER force field) to assess binding free energy (ΔG) .

Data Contradiction & Troubleshooting

Q. Discrepancies observed in reported yields for SNAr reactions: How to resolve?

  • Methodological Answer:
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dechlorinated pyrimidine or Boc-deprotected pyrrolidine).
  • Optimize stoichiometry : Excess pyrimidine (1.5 eq.) and Cs₂CO₃ (3 eq.) improve conversion .
  • Catalyst activation : Pre-stir Pd(OAc)₂/XPhos in solvent for 10 min to activate before substrate addition .

Q. Conflicting solubility data in DMSO vs. water: How to validate?

  • Methodological Answer:
  • Phase-solubility diagrams : Measure solubility at 25°C using UV-Vis (λ = 260 nm) in DMSO:PBS mixtures.
  • Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers (e.g., PBS pH 7.4) .

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